tert-butyl N-(2-oxoazetidin-3-yl)carbamate
Description
Overview of Azetidinone Scaffolds in Organic Chemistry
The azetidin-2-one (B1220530), commonly known as the β-lactam, is a four-membered cyclic amide. derpharmachemica.com This heterocyclic scaffold is a cornerstone in organic and medicinal chemistry, primarily due to its presence in one of the most important classes of antibiotics: the β-lactam antibiotics, which include penicillins, cephalosporins, carbapenems, and monobactams. derpharmachemica.comjgtps.comresearchgate.net The significance of the azetidinone ring stems from the substantial ring strain inherent in the four-membered system, which makes the amide bond highly susceptible to nucleophilic attack. This chemical reactivity is the basis for the mechanism of action of β-lactam antibiotics, which inhibit bacterial cell wall synthesis by acylating the active site of transpeptidase enzymes. derpharmachemica.com
Beyond their antibacterial properties, azetidinone scaffolds are recognized as versatile building blocks for the synthesis of a diverse array of organic molecules. jgtps.comresearchgate.net The strained ring can be strategically opened to generate various acyclic structures with controlled stereochemistry. Researchers have exploited the reactivity of the β-lactam ring to synthesize amino acids, peptides, and other complex heterocyclic systems. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, remains one of the most fundamental and versatile methods for constructing the azetidinone core. researchgate.net Due to their proven biological importance and synthetic utility, azetidinone derivatives continue to be investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. jgtps.comijsr.net
Structural Context of the 2-Oxoazetidin-3-yl Carbamate (B1207046) Moiety within Beta-Lactam Systems
The 2-oxoazetidin-3-yl carbamate moiety describes a specific substitution pattern on the β-lactam core, where an amino group at the C-3 position is protected in the form of a carbamate. A carbamate is a functional group that can be considered a hybrid of an ester and an amide, lending it significant chemical stability. nih.gov This structural arrangement is crucial in synthetic strategies, as the unprotected 3-amino-2-azetidinone is a key intermediate for building more complex molecules.
The placement of a substituent at the C-3 position of the azetidinone ring is a common strategy in the development of novel bioactive compounds. Research has shown that derivatives of 3-aminoazetidin-2-one (B3054971) can act as potent enzyme inhibitors. For example, specific N-(2-oxoazetidin-3-yl)amides have been synthesized and investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in inflammatory and pain pathways. nih.gov In such contexts, the carbamate group in a precursor like tert-butyl N-(2-oxoazetidin-3-yl)carbamate serves as a masked form of the C-3 amino group. This allows chemists to perform other reactions on the molecule before deprotecting the amine and coupling it with a desired side chain to produce the final target compound.
Historical Development of Research on 3-Aminoazetidin-2-one Derivatives
The history of research into 3-aminoazetidin-2-one derivatives is intrinsically linked to the broader history of β-lactam antibiotics. Following the discovery of penicillin in the mid-20th century, an intensive global effort was launched to synthesize and modify the β-lactam nucleus to overcome bacterial resistance and broaden the spectrum of activity. This led to the exploration of synthetic pathways to the core azetidinone ring and its various substituted analogues.
Early research focused heavily on modifications at other positions of the bicyclic penicillin and cephalosporin (B10832234) structures. However, as synthetic methods became more sophisticated, the synthesis of monocyclic β-lactams (monobactams) and other novel derivatives gained prominence. The development of methods to introduce functionality at the C-3 position of the azetidinone ring was a significant step, opening up new avenues for structural diversity. The 3-amino group, in particular, provided a convenient handle for attaching a wide variety of side chains, allowing for the systematic investigation of structure-activity relationships. This foundational work paved the way for modern applications, where 3-aminoazetidin-2-one derivatives are no longer just considered for antibacterial activity but are being developed for entirely new therapeutic targets, such as the NAAA enzyme inhibitors for treating pain and inflammation. nih.gov
Significance of the tert-Butyl Carbamate (Boc) Protecting Group in Synthetic Strategies
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis. wikipedia.orgnih.gov Its popularity stems from a combination of favorable characteristics: it is easily introduced, stable under a wide range of reaction conditions, and can be removed under relatively mild acidic conditions. nih.govtotal-synthesis.com This allows for the selective protection and deprotection of amino groups during complex, multi-step syntheses. numberanalytics.com
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comchemistrysteps.com The resulting carbamate is chemically robust and resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, conditions under which other protecting groups might be cleaved. nih.govtotal-synthesis.com
The removal (deprotection) of the Boc group is most commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl). wikipedia.orgchemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate into the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.comchemistrysteps.com The stability of this tertiary carbocation is the reason the Boc group is so readily cleaved by acid. chemistrysteps.com The orthogonality of the Boc group is a key advantage; its acid-lability means it can be selectively removed in the presence of other protecting groups like Fmoc (removed by base) or Cbz (removed by hydrogenolysis), which is a cornerstone of modern peptide and natural product synthesis. total-synthesis.com
Table 2: Key Features of the Boc Protecting Group
| Feature | Description |
|---|---|
| Function | Protects amine groups from unwanted reactions. wikipedia.org |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O). numberanalytics.com |
| Stability | Resistant to basic hydrolysis, nucleophiles, and catalytic hydrogenation. nih.govtotal-synthesis.com |
| Deprotection Condition | Mild to strong acidic conditions (e.g., TFA, HCl). wikipedia.org |
| Orthogonality | Can be selectively removed in the presence of base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups. total-synthesis.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-oxoazetidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6(5)11/h5H,4H2,1-3H3,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMSEXDHKYVLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl N 2 Oxoazetidin 3 Yl Carbamate and Its Derivatives
Direct Synthesis Approaches to the 2-Oxoazetidin-3-yl Carbamate (B1207046) Core
Direct approaches focus on the convergent synthesis of the target molecule, where the key structural features—the four-membered ring and the C-3 carbamate—are installed in a streamlined sequence. These methods are often preferred for their efficiency and control over stereochemistry.
Azetidinone Ring Formation Strategies
The construction of the 2-oxoazetidine, or β-lactam, ring is a cornerstone of synthetic organic chemistry, largely due to its presence in a vast family of antibiotics. wikipedia.org The inherent ring strain of the four-membered cyclic amide makes its synthesis challenging, yet several robust methods have been developed. wikipedia.org
First discovered by Hermann Staudinger in 1907, the Staudinger synthesis is a powerful and versatile method for constructing β-lactam rings. wikipedia.org The reaction is a formal [2+2] cycloaddition between a ketene (B1206846) and an imine to produce a 2-azetidinone. mdpi.com Ketenes are often generated in situ from acyl chlorides using a tertiary amine base, such as triethylamine. mdpi.com
The mechanism is generally considered to be stepwise. The reaction is initiated by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. Subsequent ring closure of this intermediate yields the four-membered β-lactam ring. The stereochemical outcome of the reaction (i.e., the formation of cis or trans isomers) is highly dependent on the substituents of both the ketene and the imine, as well as the reaction conditions. For the synthesis of tert-butyl N-(2-oxoazetidin-3-yl)carbamate, a typical approach would involve the reaction of an imine with a ketene derived from an N-protected amino acid, such as Boc-glycine. For instance, reacting a suitable imine with phthalimidoacetyl chloride can yield a 3-phthalimido-substituted β-lactam, which can be later deprotected to reveal the free amine. mdpi.com
| Ketene Precursor | Imine Partner | Base | Solvent | Temp (°C) | Stereochemistry | Reference |
| Phthalimidoacetyl chloride | Chiral imines from α-amino acids | 2,6-Lutidine | Toluene | 110 | Mainly trans | mdpi.com |
| Methoxyacetyl chloride | N-ethyl-tert-butylcarbamate imines | Et₃N | CH₂Cl₂ | -82 | Exclusively cis | mdpi.com |
| Phenoxyacetyl chloride | N-Boc imines | Et₃N | CH₂Cl₂ | -82 | Exclusively cis | mdpi.com |
| Acetyl chloride | Aromatic imines | Triethylamine | Dioxane | Low | - | mdpi.com |
While the Staudinger cycloaddition is prevalent, other methodologies have been developed for the synthesis of the 2-oxoazetidine core.
Ester Enolate-Imine Condensation: This method has become a major route for constructing the 2-azetidinone ring. The condensation of a metal ester enolate (e.g., lithium or zinc enolates) with an imine can produce 3-amino-2-azetidinones with high stereoselectivity. scispace.com The choice of solvent and metal counter-ion can effectively control whether the cis or trans isomer is formed. For example, using a weakly polar solvent like ether often yields the trans product, while a polar solvent mixture like THF/HMPA can favor the cis isomer. scispace.com
Intramolecular Cyclization: Azetidine (B1206935) rings can be formed via intramolecular SN2 reactions. nih.gov This approach involves a precursor molecule containing both a nucleophilic nitrogen and a carbon atom with a good leaving group (such as a halide or mesylate) in the appropriate positions to facilitate a 4-exo-tet cyclization. Another variation is the intramolecular aminolysis of epoxy amines, where a Lewis acid catalyst promotes the ring-opening of an epoxide by an amine within the same molecule to form a 3-hydroxyazetidine, a precursor that can be further modified. nih.gov
Kinugasa Reaction: This reaction involves the cycloaddition of a nitrone with a copper acetylide, providing a one-pot synthesis of 4-substituted β-lactams. organic-chemistry.org
Introduction and Protection of the C-3 Amino Group
The C-3 amino group is a critical feature of the target molecule. Its introduction and protection are key steps that can be performed either before or after the formation of the β-lactam ring.
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in peptide chemistry. Its popularity stems from its stability under a wide range of conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA).
The most common method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. In the synthesis of this compound, the amino group of a precursor, such as 2,3-diaminopropionic acid, is protected with the Boc group before the cyclization reaction is initiated. This pre-protection strategy ensures that the nitrogen nucleophilicity is masked, preventing unwanted side reactions during the ring-forming step.
| Catalyst/Base | Solvent | Temperature | Key Features |
| Triethylamine (Et₃N) | Methanol or DMF | 40-50 °C | Anhydrous conditions suitable for sensitive substrates. |
| Sodium Bicarbonate (NaHCO₃) | Dioxane/Water | Room Temp | Standard aqueous conditions, easy workup. |
| Iodine (catalytic) | Solvent-free | Room Temp | Mild, efficient, and practical protocol. |
| Perchloric acid on silica (B1680970) gel (HClO₄–SiO₂) | Solvent-free | Room Temp | Reusable catalyst, highly efficient. |
| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP (solvent and catalyst) | - | Recyclable catalyst, avoids side reactions. |
An alternative synthetic strategy involves forming the 2-oxoazetidine ring first, followed by the introduction or modification of a functional group at the C-3 position to yield the desired amine. This approach can be advantageous if the precursors for ring formation are more readily available without the C-3 amino group.
One common method is not a direct amination, but rather the reduction of a C-3 substituent. For example, a Staudinger reaction can be performed using azidoacetyl chloride. The resulting 3-azido-2-azetidinone contains an azide (B81097) group at the target position. This azide can then be cleanly and efficiently reduced to the primary amine using methods such as catalytic hydrogenation (H₂ over Pd/C) or a Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis). Once the free amine is unmasked, it can be readily protected with (Boc)₂O to yield the final product.
Another advanced technique is the Mitsunobu reaction, which can convert a C-3 hydroxyl group into a protected amino group. wikipedia.orgorganic-chemistry.org This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate an alcohol. wikipedia.org A suitable nitrogen nucleophile, such as phthalimide (B116566) or hydrazoic acid, can then displace the activated hydroxyl group, typically with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org Subsequent deprotection reveals the desired C-3 amine. This method is particularly useful for stereospecific syntheses. wikipedia.org For example, a 3-hydroxy-β-lactam can be converted to a 3-phthalimido-β-lactam, which is then hydrolyzed to the 3-amino derivative. najah.edu
Synthesis of Functionalized this compound Derivatives
Functionalization of the parent molecule can be achieved at three primary locations: the azetidinone nitrogen, the C-3 position of the ring, and the carbamate group itself. These modifications allow for the generation of diverse molecular architectures.
The nitrogen atom of the azetidinone ring, being a secondary amide, can be deprotonated and subsequently reacted with electrophiles to introduce alkyl or aryl substituents. This modification is crucial for creating N-substituted β-lactam derivatives. The reaction typically involves a strong base to deprotonate the N-H group, followed by the addition of an alkyl or aryl halide. Common bases include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). researchgate.net Cesium carbonate (Cs2CO3) has also been effectively used for N-alkylation of similar N-Boc protected heterocyclic systems. researchgate.netproquest.com
Palladium-catalyzed cross-coupling reactions represent a powerful method for N-arylation. These reactions pair the azetidinone with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base. researchgate.netmdpi.com This approach allows for the introduction of a wide range of substituted and unsubstituted aryl groups.
Table 1: Representative Conditions for N-Alkylation/Arylation of Azetidinones
| Reaction Type | Reagents & Conditions | Substrate Scope | Ref. |
|---|---|---|---|
| N-Alkylation | NaH, Alkyl Halide, DMF, RT | Primary and secondary alkyl halides | researchgate.net |
| N-Alkylation | Cs2CO3, Alkyl Bromide, DMF, 100°C | Alkyl bromides | researchgate.net |
The C-3 position, bearing the N-Boc protected amino group, is a prime site for introducing structural diversity. The most common strategy involves the initial deprotection of the tert-butyl carbamate (Boc) group to reveal the free amine. This primary amine is a versatile nucleophile that can be readily acylated to form a wide range of amides. nih.gov By reacting the deprotected 3-amino-2-azetidinone with various carboxylic acids or their activated derivatives (like acid chlorides), a library of N-acylated compounds can be synthesized. nih.govnih.gov These modifications can introduce varied functionalities, including short-chain, aromatic, heteroaromatic, and polycyclic groups, allowing for a systematic exploration of structure-activity relationships. nih.gov
Table 2: Examples of C-3 Amide Derivatives from 3-Amino-2-azetidinone
| Acylating Agent | Resulting C-3 Substituent | Potential Functionality | Ref. |
|---|---|---|---|
| Acetic Anhydride | -NH-C(O)CH3 | Small, polar group | nih.gov |
| Benzoyl Chloride | -NH-C(O)Ph | Aromatic moiety for π-stacking | nih.gov |
| Naphthoyl Chloride | -NH-C(O)C10H7 | Extended polycyclic aromatic system | nih.gov |
While the tert-butoxycarbonyl (Boc) group is a common and robust protecting group, synthetic strategies may require its replacement with other carbamates. This diversification is achieved by first removing the Boc group, typically under acidic conditions, to yield the free 3-amino-2-azetidinone. The resulting amine can then be reacted with different chloroformate reagents to install alternative carbamate protecting groups. For example, reaction with benzyl (B1604629) chloroformate (Cbz-Cl) yields the benzyloxycarbonyl (Cbz) protected derivative, while reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) provides the Fmoc-protected analogue. This allows for the integration of the azetidinone core into synthetic schemes requiring different deprotection conditions, such as peptide synthesis. google.com
Protecting Group Manipulation and Orthogonal Deprotection Strategies
The strategic use and selective removal of protecting groups are fundamental to the synthesis of complex molecules derived from this compound. Orthogonal strategies, where one protecting group can be removed in the presence of another, are particularly powerful. sigmaaldrich.comnih.govrsc.org
The Boc group is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions. researchgate.net This property is frequently exploited for its selective removal.
Strong Acid Cleavage : The most common method for Boc deprotection is treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). acs.org Another standard procedure involves using hydrogen chloride (HCl) in various organic solvents like dioxane, ethyl acetate (B1210297), or methanol. nih.gov
Lewis Acid Catalysis : Milder conditions can be achieved using Lewis acid catalysts. Ytterbium triflate (Yb(OTf)3) and cerium(III) chloride (CeCl3·7H2O) with sodium iodide (NaI) have been shown to effectively catalyze the removal of Boc groups, sometimes offering selectivity not achievable with strong Brønsted acids. niscpr.res.inorganic-chemistry.org
Alternative Methods : Other reported methods include the use of oxalyl chloride in methanol, which proceeds under mild, room temperature conditions. nih.gov Thermolytic deprotection, which involves heating the substrate in a suitable solvent, can also achieve Boc removal, sometimes with high selectivity, in the absence of any acid catalyst. acs.org A Brønsted acidic deep eutectic solvent (DES) has also been reported as an efficient and sustainable medium and catalyst for Boc deprotection. mdpi.com
Table 3: Selected Methods for N-Boc Deprotection
| Method | Reagents | Conditions | Advantages | Ref. |
|---|---|---|---|---|
| Acidolysis | Trifluoroacetic Acid (TFA) in DCM | Room Temperature | Fast, efficient, common | acs.org |
| Acidolysis | HCl in Dioxane or Ethyl Acetate | Room Temperature | Generates hydrochloride salt directly | nih.gov |
| Lewis Acid | Yb(OTf)3 in Nitromethane | 45-50°C | Mild, selective for tert-butyl esters | niscpr.res.in |
| Lewis Acid | CeCl3·7H2O / NaI in Acetonitrile | Reflux | Mild, cost-effective | organic-chemistry.org |
| Acyl Chloride | Oxalyl Chloride in Methanol | Room Temperature | Mild, avoids strong acids | nih.gov |
| Thermal | High Temperature in Solvent (e.g., MeOH) | 190-230°C (Flow) | Catalyst-free, selective | acs.org |
When the azetidinone nitrogen has been functionalized (as in section 2.2.1) with a protecting group, its selective removal may be necessary. The choice of deprotection strategy depends on the specific N-protecting group used and must be orthogonal to the C-3 carbamate group if it is to remain intact.
For instance, if an N-benzyl (Bn) group is used, it can be removed via catalytic hydrogenolysis (e.g., H2, Pd/C), conditions to which the Boc group is stable. Conversely, if a p-methoxyphenyl (PMP) group is installed on the nitrogen, it can be oxidatively cleaved using ceric ammonium (B1175870) nitrate (B79036) (CAN), a method that typically leaves the Boc group untouched. The ability to selectively deprotect one site while the other remains protected is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecular frameworks. rsc.org
Sequential Protecting Group Methodologies
The synthesis of this compound and its derivatives frequently employs sequential protecting group methodologies to manage the reactivity of various functional groups. This strategic approach is essential for achieving regioselectivity and stereoselectivity, particularly in molecules with multiple reactive sites, such as the amino and carboxyl groups inherent in the precursors of β-lactams. The choice of protecting groups is critical, as they must be stable under certain reaction conditions while being selectively removable under others.
Protecting groups are temporarily introduced to mask reactive functional groups, thereby preventing unwanted side reactions during subsequent synthetic transformations. jocpr.com In the context of azetidinone synthesis, this allows for the controlled construction of the core β-lactam ring and the subsequent functionalization at different positions. Common protecting groups in this field include the tert-butoxycarbonyl (Boc) group for amines, benzyl (Bn) or silyl (B83357) groups for hydroxyls, and various groups for the ring nitrogen. jocpr.com
A key strategy involves orthogonal protection, where multiple protecting groups are used, each of which can be removed by a specific set of reagents without affecting the others. jocpr.com This enables the sequential deprotection and reaction of different parts of the molecule, which is fundamental for creating complex derivatives. For instance, the selective deprotection of a tert-butyl carbamate (N-Boc) group can be achieved using mild acidic conditions, such as with trifluoroacetic acid, which may leave other acid-labile groups like tert-butyl esters intact under carefully controlled temperatures. researchgate.net
The synthesis of this compound itself is a prime example of protecting group strategy. The process often starts from a precursor like N-Boc-protected serine. The Boc group protects the amino function while other reactions, such as the activation of a hydroxyl group and subsequent intramolecular cyclization, are performed to form the four-membered azetidinone ring.
The synthesis of more complex derivatives relies on the sequential manipulation of protecting groups on a pre-formed azetidinone core. For example, an orthogonally protected azetidinone can be synthesized, allowing for the selective removal of a protecting group at the N-1 position of the ring, followed by its functionalization, while the N-3 substituent remains protected. mdpi.com Subsequently, the protecting group at the N-3 position can be removed to allow for further modification at that site.
The following table summarizes a representative sequential protection and deprotection scheme for the synthesis of a 3-amido-2-azetidinone derivative, starting from an appropriately protected precursor.
| Step | Reaction | Starting Material | Reagents and Conditions | Product | Purpose of Protecting Group |
|---|---|---|---|---|---|
| 1 | Amine Protection | 3-Amino-2-azetidinone | Di-tert-butyl dicarbonate (Boc)2O, Triethylamine (Et3N), Dichloromethane (CH2Cl2) | This compound | Protection of the exocyclic amino group to allow for selective N-1 functionalization. |
| 2 | N-1 Alkylation/Arylation | This compound | R-X (e.g., Benzyl bromide), Sodium hydride (NaH), Tetrahydrofuran (THF) | tert-butyl N-(1-substituted-2-oxoazetidin-3-yl)carbamate | The Boc group prevents N-acylation or alkylation of the exocyclic amine. |
| 3 | Boc Deprotection | tert-butyl N-(1-substituted-2-oxoazetidin-3-yl)carbamate | Trifluoroacetic acid (TFA), Dichloromethane (CH2Cl2) | 3-Amino-1-substituted-2-azetidinone | Selective removal of the Boc group to free the exocyclic amine for further reaction. |
| 4 | Amide Coupling | 3-Amino-1-substituted-2-azetidinone | Acyl chloride (R'COCl) or Carboxylic acid with coupling agent (e.g., DCC), Triethylamine (Et3N) | N-(1-substituted-2-oxoazetidin-3-yl)amide derivative | Formation of the final desired amide derivative. |
This sequential approach provides a versatile platform for generating a library of azetidinone derivatives for further study. The specific choice of protecting groups and the order of their removal are tailored to the desired final product and the reactivity of the intermediates. For instance, in some syntheses, a benzyl group might be used to protect the ring nitrogen, which can later be removed under hydrogenolysis conditions that would not affect a Boc group. This orthogonality is a cornerstone of modern synthetic organic chemistry.
Detailed research has demonstrated the utility of this methodology. For example, the synthesis of optically active 3-amido-2-azetidinones has been achieved starting from 2-amidoacetyl chlorides and imines in a Staudinger synthesis. mdpi.com In these routes, the nature of the substituents on both the ketene precursor and the imine dictates the stereochemical outcome, and the use of protecting groups is essential to prevent side reactions. The selective removal of an N-(4-methoxyphenyl) protecting group using cerium ammonium nitrate (CAN) is another example of a specific deprotection step that can be integrated into a sequential synthesis. mdpi.com
The following table outlines findings from various studies on the synthesis of azetidinone derivatives, highlighting the protecting groups used and the conditions for their removal.
| Protecting Group | Functional Group Protected | Deprotection Reagents | Conditions | Reference |
|---|---|---|---|---|
| tert-butoxycarbonyl (Boc) | Amine | Trifluoroacetic acid (TFA) | CH2Cl2, 0 °C to room temperature | researchgate.net |
| N-(4-methoxyphenyl) (PMP) | Ring Nitrogen (N-1) | Cerium Ammonium Nitrate (CAN) | Acetonitrile/Water | mdpi.com |
| Benzyl (Bn) | Ring Nitrogen (N-1) | Ammonia-free Birch reduction (Na, NH3) | -78 °C | mdpi.com |
| t-butanesulfonyl (Bus) | Amine | Acidic conditions | Not specified | nih.gov |
| Phthalimido | Amine | Hydrazine | Not specified | mdpi.com |
The careful selection and sequential application of these protecting group strategies are indispensable for the successful synthesis of structurally diverse and functionally complex this compound derivatives.
Chemical Reactivity and Transformation Pathways of Tert Butyl N 2 Oxoazetidin 3 Yl Carbamate
Reactions of the Azetidinone Ring System
The 2-azetidinone core is characterized by significant ring strain, which renders the endocyclic amide bond more susceptible to cleavage than its acyclic counterparts. wikipedia.org This reactivity has been extensively exploited in organic synthesis.
Nucleophilic Ring Opening Reactions
The most prominent reaction of the β-lactam ring in tert-butyl N-(2-oxoazetidin-3-yl)carbamate and related structures is its cleavage by nucleophiles. The high degree of ring strain forces the nitrogen atom into a more pyramidal geometry, reducing the typical amide resonance and increasing the electrophilicity of the carbonyl carbon. wikipedia.orgfrontiersin.org This makes the carbonyl group highly susceptible to nucleophilic attack.
This property is a cornerstone of the "β-lactam synthon method," where the azetidinone serves as a precursor to β-amino acids and peptides. nih.gov For instance, N-Boc activated β-lactams readily undergo ring-opening with a variety of nucleophiles. researchgate.net The reaction of N-Boc-3-hydroxy-β-lactams with amino acid esters proceeds smoothly under mild conditions without requiring a coupling agent to yield dipeptides containing an isoserine residue. nih.gov Similarly, hydrolysis of 3-amino-β-lactams with strong acids like 6 M hydrochloric acid results in the formation of α,β-diamino acids in quantitative yields. nih.gov
The N-Boc group on the exocyclic amine can influence the reaction, but the inherent reactivity of the strained ring typically dominates. The ring-opening can be facilitated by various nucleophiles, leading to a diverse range of β-amino acid derivatives. researchgate.net
| Nucleophile | Product Type | Conditions | Reference |
|---|---|---|---|
| Amino Acid Esters | Dipeptides | Mild, no coupling agent required | nih.gov |
| Water (Acid-catalyzed) | α,β-Diamino Acids | 6 M HCl | nih.gov |
| Methanol (Base-catalyzed) | N-Boc-β-amino Ester | cat. NaOMe/MeOH, rt, 0.5 h | researchgate.net |
| Lithium Hydroxide (B78521) | N-Boc-β-amino Acid | LiOH/H₂O, rt, 7 h | researchgate.net |
Ring Expansion and Contraction Processes
While less common than ring-opening, the strained β-lactam ring can participate in transformations that alter the ring size. Although specific examples starting directly from this compound are not prevalent in the literature, related transformations highlight the synthetic potential.
Ring Expansion: β-Lactams can be synthesized via the ring expansion of smaller heterocycles like aziridines. For example, cobalt-catalyzed carbonylation of aziridines can lead to the formation of β-lactams. nih.gov In biosynthesis, an oxidative ring expansion of isopenicillin N, which contains a penam (B1241934) core, leads to the cephem core of cephalosporins, expanding the fused thiazolidine (B150603) ring. wikipedia.org Such principles could potentially be applied to expand the azetidinone ring to five- or six-membered lactams under specific conditions.
Ring Contraction: The synthesis of β-lactams can also be achieved through the ring contraction of larger heterocyclic systems. For instance, various methods have been developed for preparing β-lactams from five-membered isothiazolidinones. rsc.org These processes often involve halogenation followed by base-induced rearrangement to contract the ring and form the desired azetidinone. rsc.org
Stability Profile of the Beta-Lactam Ring in Reactive Environments
The stability of the β-lactam ring is a critical factor in its handling and reactivity. The inherent strain makes it susceptible to degradation, particularly through hydrolysis. wikipedia.org The rate of this degradation is highly dependent on the reaction environment.
pH Dependence: The degradation of β-lactams in aqueous solutions is strongly influenced by pH. nih.gov Generally, these compounds exhibit a U-shaped stability profile, with maximal stability observed between pH 4 and 7, depending on the specific substituents. nih.gov Under both acidic and basic conditions, the rate of hydrolytic cleavage increases. Basic conditions, in particular, promote nucleophilic attack by hydroxide ions on the carbonyl carbon. nih.gov
Substituent Effects: The nature of substituents on the azetidinone ring significantly impacts its stability. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making the ring more susceptible to nucleophilic attack. Conversely, the fusion of the β-lactam to a second ring, as seen in many antibiotics, can further increase ring strain and enhance reactivity. frontiersin.org In monocyclic β-lactams like the title compound, the ring strain is lower than in bicyclic systems such as penicillins, which may confer slightly greater stability. nih.gov
Reactivity of the Carbamate (B1207046) Group in Chemical Transformations
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under specific acidic conditions. organic-chemistry.org
Transcarbamation and Dealkylation Reactions
Dealkylation (Deprotection): The most common reaction of the Boc group is its removal, a dealkylation process, to liberate the free amine. This is typically achieved under anhydrous acidic conditions. organic-chemistry.org Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) or hydrogen chloride in dioxane are commonly employed. total-synthesis.commdpi.com The mechanism involves protonation of the carbamate carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation (which typically forms isobutene) and a transient carbamic acid, which decarboxylates to yield the free amine. total-synthesis.com This deprotection is often clean and high-yielding. mdpi.com It is noteworthy that using 4N HCl in dioxane for deprotection of a related 3-(Boc-amino)-β-lactam resulted in the opening of the β-lactam ring, whereas TFA with anisole (B1667542) as a scavenger successfully removed the Boc group while keeping the ring intact. mdpi.com
| Reagent | Solvent | Notes | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Commonly used; scavengers like anisole may be added. | total-synthesis.commdpi.com |
| Hydrogen Chloride (HCl) | Dioxane / Diethyl Ether | Effective, but may cause ring-opening in sensitive substrates. | mdpi.com |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | A mild alternative for deprotection. | rsc.org |
Transcarbamation: Under strongly basic conditions, the N-H proton of the Boc-carbamate can be abstracted. This can lead to the elimination of the tert-butoxide anion to form a highly reactive isocyanate intermediate. researchgate.netresearchgate.net This isocyanate can then be trapped by other nucleophiles, such as amines or alcohols, to form ureas or new carbamates, respectively. This process, known as transcarbamation, allows for the conversion of the Boc-protected amine into other functional groups. researchgate.net
Directing Effects in Chemical Synthesis
The N-Boc group can exert significant directing effects in chemical synthesis, influencing the stereochemistry and regiochemistry of reactions on the azetidinone ring. Its steric bulk can block one face of the molecule, directing incoming reagents to the opposite face.
A notable example of the electronic influence of N-protecting groups is seen in α-lithiation reactions. While the N-Boc group itself is generally considered a poor directing group for the deprotonation of adjacent C-H bonds, its thiocarbonyl analogue, N-tert-butoxythiocarbonyl (Botc), effectively facilitates α-lithiation and subsequent electrophilic substitution on the azetidine (B1206935) ring. acs.org The N-Boc group fails to promote this reaction, highlighting that the specific nature of the carbamate-type protecting group is crucial for directing reactivity at the α-position. acs.org This suggests that while the N-Boc group on the C3-amine of the azetidinone ring might not direct α-lithiation at C4, its steric and electronic presence is a key consideration in planning stereoselective transformations of the heterocyclic core. uni-muenchen.de
Transformations Involving the C-3 Amino Group
The primary amino group at the C-3 position of the 2-azetidinone ring is a nucleophilic center that readily participates in a range of bond-forming reactions. The strategic manipulation of this functional group allows for the introduction of diverse substituents, leading to the generation of libraries of novel β-lactam analogues for biological screening.
Amide Coupling and Acylation Reactions
The free amino group of the deprotected this compound can be readily acylated to form a wide array of amide derivatives. This transformation is a cornerstone in the diversification of the 3-amino-2-azetidinone scaffold. The reaction is typically achieved through two primary methods: coupling with acyl chlorides or with carboxylic acids using a coupling agent.
In a common approach, the deprotected amine, often in the form of an acetate (B1210297) salt, is reacted with a suitable acyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. wikipedia.orgorientjchem.org This method is effective for a range of acyl chlorides, affording the corresponding N-acylated β-lactams in moderate to good yields. wikipedia.orgorientjchem.org
Alternatively, direct coupling with carboxylic acids can be accomplished using standard peptide coupling reagents. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are employed to activate the carboxylic acid, facilitating its reaction with the amino group of the azetidinone. wikipedia.orgorientjchem.org This method is particularly useful for coupling with more complex or sensitive carboxylic acids. wikipedia.orgorientjchem.org
These acylation reactions are fundamental in the synthesis of compounds with potential biological activity, including analogues of combretastatin (B1194345) A4, which have been investigated for their anti-proliferative effects against colon cancer cells. wikipedia.orgorientjchem.org
Table 1: Examples of Amide Coupling and Acylation Reactions
| Acylating Agent | Coupling Method | Base/Reagent | Product | Yield (%) | Reference |
| Nonanoyl chloride | Acyl Chloride | Triethylamine | N-(2-oxoazetidin-3-yl)nonanamide | 15-65 | wikipedia.org |
| Acetic Anhydride (B1165640) | Acylation | Not specified | N-acetyl-3-amino-2-azetidinone derivative | 80 | orientjchem.org |
| Various Carboxylic Acids | Carboxylic Acid Coupling | TBTU, Triethylamine | Various N-acyl-3-amino-2-azetidinone derivatives | 30-62 | wikipedia.org |
Reductive Amination Strategies
Reductive amination, or reductive alkylation, provides a direct method for the synthesis of secondary and tertiary amines from a primary amine. This reaction involves the initial formation of an imine or enamine intermediate through the condensation of the amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding amine.
While direct alkylation of the 3-amino group on the azetidinone ring can be challenging to control and may lead to over-alkylation, reductive amination offers a more controlled approach to introduce alkyl substituents. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. harvard.eduinterchim.frnih.govacs.org The reaction is typically carried out in a suitable solvent, often with the addition of a catalytic amount of acid to facilitate imine formation.
Although specific examples of reductive amination directly on this compound or its deprotected form are not extensively detailed in readily available literature, the general principles of this reaction are widely applied in organic synthesis for the N-alkylation of primary amines. The application of this strategy to the 3-amino-2-azetidinone core would be a logical and expected pathway for the synthesis of N-alkylated derivatives.
Formation of Imines and Other Nitrogenous Derivatives
The primary amino group at the C-3 position of the deprotected azetidinone can react with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This condensation reaction is typically reversible and is often catalyzed by either acid or base. The formation of the C=N double bond of the imine provides a platform for further chemical modifications.
The synthesis of Schiff bases from primary amines and carbonyl compounds is a well-established reaction in organic chemistry. orientjchem.orgsemanticscholar.orgorganic-chemistry.org The reaction generally proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For the 3-amino-2-azetidinone, this would involve reacting the deprotected amine with an appropriate aldehyde or ketone, often with azeotropic removal of water to drive the equilibrium towards the imine product.
These imine derivatives can then serve as intermediates for the synthesis of other nitrogenous compounds. For example, the imine can be reduced to a secondary amine, as discussed in the reductive amination section. Furthermore, the imine functionality itself can participate in various cycloaddition and nucleophilic addition reactions, expanding the synthetic utility of the 3-amino-2-azetidinone scaffold.
Participation in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. The deprotected 3-amino-2-azetidinone, with its primary amino group, is a suitable component for several important MCRs, including the Ugi and Passerini reactions.
The Ugi reaction is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, which yields an α-acylamino amide. wikipedia.orgnih.govrsc.orgnih.govbeilstein-journals.org In this context, the 3-amino-2-azetidinone would serve as the amine component. The reaction would proceed through the initial formation of an imine between the azetidinone's amino group and the carbonyl compound, followed by the addition of the isocyanide and the carboxylic acid to form the final product. This approach would allow for the rapid generation of a diverse library of complex β-lactam derivatives by varying the other three components. While the direct application of 3-amino-2-azetidinone in Ugi reactions has been explored with β-lactam aldehydes, the use of the 3-amino group as the amine component is a logical extension. semanticscholar.orgnih.gov
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. organic-chemistry.orgnih.govekb.eg Although the primary amine of the 3-amino-2-azetidinone is not a direct participant in the classical Passerini reaction, modifications of this reaction or post-Passerini transformations could potentially involve this functional group. For instance, a bifunctional starting material incorporating the 3-amino-β-lactam scaffold could participate in such reactions.
The Biginelli reaction , another important MCR, typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. beilstein-journals.orgrsc.org While the direct participation of 3-amino-2-azetidinone as one of the primary components in a classical Biginelli reaction is not typical, its derivatives could potentially be employed in Biginelli-like reactions to create novel fused heterocyclic systems.
The participation of the 3-amino-2-azetidinone core in these MCRs opens up avenues for the efficient synthesis of complex and diverse molecular architectures built around the pharmacologically relevant β-lactam nucleus.
Stereochemical Aspects in the Synthesis and Reactions of Tert Butyl N 2 Oxoazetidin 3 Yl Carbamate
Chiral Synthesis of Enantiopure tert-butyl N-(2-oxoazetidin-3-yl)carbamate and Analogues
The generation of enantiomerically pure this compound is a key challenge for its application in asymmetric synthesis. Several strategies have been developed to obtain single enantiomers, including asymmetric synthesis and the resolution of racemic mixtures.
The formation of the azetidin-2-one (B1220530) (β-lactam) ring is often achieved through cycloaddition reactions. The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a foundational method for constructing this ring system. Asymmetric induction in these reactions can be achieved by using chiral reactants or catalysts. For instance, cycloaddition reactions involving electron-poor alkynes can be used to generate highly functionalized heterocyclic systems. enamine.net While direct examples for the title compound are specific, the principle involves controlling the facial selectivity of the approach of the two reacting components to favor the formation of one enantiomer over the other. Inspired by these strategies, metal-free methods for intramolecular cycloaddition can lead to the formation of complex fused isoxazoline (B3343090) ring systems, demonstrating the power of cycloaddition in building stereochemically rich scaffolds. nih.gov
Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
A prominent example of this approach is the use of N-tert-butanesulfinyl imines in asymmetric synthesis. The sulfinamide group acts as a powerful chiral directing group, enabling highly diastereoselective additions to the imine. This method has been successfully applied to the asymmetric synthesis of 3-substituted isoindolinones, which are structurally related to the azetidinone core. researchgate.net Similarly, asymmetric rearrangements of carbamates derived from chiral oxazolidines have been shown to proceed with excellent diastereoselectivity, providing a route to α-hydroxy amides. nih.gov These methodologies highlight a powerful strategy where a removable chiral group guides the formation of a new stereocenter with high precision.
Enantiomeric resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved through chemical or enzymatic methods.
Chemical Resolution: This technique often involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization. For instance, the optical resolution of racemic N-Boc-protected amino acids has been achieved using (S)-4-benzyl-2-oxazolidinone as the resolving agent to obtain diastereomeric pairs, which are then separated and converted to the desired enantiopure products. researchgate.net
Enzymatic Kinetic Resolution (EKR): EKR utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used for this purpose. The enzymatic kinetic resolution of a related precursor, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has been studied extensively. mdpi.comresearchgate.net Using the enzyme Candida antarctica lipase (B570770) B (CAL-B), the carbamate (B1207046) was resolved with excellent enantioselectivity (E > 200), yielding optically pure (R)- and (S)-enantiomers. mdpi.comresearchgate.net The efficiency of this resolution is influenced by reaction conditions such as temperature, as detailed in the table below. mdpi.com
| Entry | Temperature (°C) | Optimal Time (h) | Conversion (%) |
|---|---|---|---|
| 1 | 25 | 24 | ~50 |
| 2 | 35 | 16 | ~50 |
| 3 | 40 | 12 | ~50 |
| 4 | 50 | 12 | ~50 |
Diastereoselective Control in Derivatization Processes
Once the enantiopure azetidinone ring is formed, subsequent reactions that introduce new stereocenters must be controlled to produce the desired diastereomer. The existing stereocenter at C3 can exert a strong stereodirecting influence on the outcome of these reactions. For example, in the synthesis of a lacosamide (B1674222) intermediate, a phase transfer catalyzed alkylation reaction is employed. google.com The stereocenter on the starting material, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, directs the approach of the alkylating agent, leading to the formation of the desired diastereomer with high selectivity. google.com This substrate-controlled diastereoselectivity is a cornerstone of modern asymmetric synthesis, allowing complex molecules to be built up from simpler chiral building blocks like this compound.
Analysis of Stereochemical Retention and Inversion during Transformations
When a chemical transformation occurs at the stereogenic C3 center of the azetidinone ring, the reaction can proceed with either retention of the original stereochemical configuration or inversion to the opposite configuration. The ability to control this outcome is of significant synthetic value.
In stereospecific cross-coupling reactions of related benzylic carbamates, the choice of ligand on the metal catalyst can dictate the stereochemical outcome. nih.gov For example, in nickel-catalyzed couplings with arylboronic esters, using an N-heterocyclic carbene (NHC) ligand typically results in inversion of configuration at the electrophilic carbon. nih.gov Conversely, employing a tricyclohexylphosphine (B42057) (PCy₃) ligand can switch the mechanism to favor retention of stereochemistry. nih.gov This demonstrates that by simply changing an achiral ligand, it is possible to overcome the intrinsic mechanistic preference of a reaction and selectively produce products with either retained or inverted stereochemistry. nih.gov This catalyst-based control offers a powerful tool for manipulating the stereocenter of carbamate-containing compounds during derivatization.
Influence of Stereochemistry on Reaction Outcomes and Selectivity
The absolute stereochemistry—(R) or (S)—of this compound profoundly influences the outcomes and selectivity of its reactions. As a chiral building block, its 3D arrangement determines how it interacts with other chiral molecules, reagents, and catalysts. The high demand for enantiopure forms stems from this influence, as one enantiomer may lead to a desired biological activity or reaction pathway while the other may be inactive or lead to undesired products. The stereochemical course of subsequent transformations, such as whether a reaction proceeds with retention or inversion, is fundamentally linked to the initial stereochemistry of the substrate and the mechanism of the reaction. nih.gov The ability to selectively synthesize either enantiomer through methods like asymmetric catalysis or enzymatic resolution allows chemists to access different stereoisomers of a final target molecule, which is crucial in fields like drug discovery and development.
Advanced Spectroscopic and Computational Characterization in Chemical Research
Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopic methodologies are indispensable tools for probing the molecular architecture and behavior of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, infrared (IR) spectroscopy, and X-ray crystallography each provide unique and complementary information regarding the conformational, electronic, and stereochemical properties of tert-butyl N-(2-oxoazetidin-3-yl)carbamate .
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and spatial arrangement of atoms within a molecule. For This compound , both ¹H and ¹³C NMR spectroscopy would provide critical data for its structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group. The protons on the azetidinone ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling, with their chemical shifts influenced by the electron-withdrawing effects of the adjacent carbonyl and nitrogen atoms. The N-H proton of the carbamate (B1207046) would likely appear as a broad singlet.
¹³C NMR Spectroscopy: In the carbon NMR spectrum, distinct signals would be anticipated for the carbonyl carbons of the azetidinone and the carbamate, the quaternary and methyl carbons of the tert-butyl group, and the two methylene carbons of the azetidinone ring. The chemical shifts of these carbons provide a detailed fingerprint of the molecule's electronic environment.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C(CH₃)₃ | ~1.4-1.5 (s, 9H) | ~28.3 |
| C(CH₃)₃ | - | ~80.0 |
| Carbamate C=O | - | ~156.0 |
| Azetidinone C=O | - | ~165.0-170.0 |
| Azetidinone CH₂ | ~3.0-4.0 (m) | ~40.0-50.0 |
| Azetidinone CH | ~4.5-5.0 (m) | ~50.0-60.0 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry for Reaction Progress Monitoring and Product Confirmation
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It is also instrumental in monitoring the progress of chemical reactions and confirming the formation of desired products. For This compound , with a molecular formula of C₉H₁₆N₂O₃, the expected monoisotopic mass is approximately 200.1161 Da.
While experimental mass spectral data for the target molecule is not available, predicted collision cross-section (CCS) values for a related compound, tert-butyl N-(2-oxoazepan-3-yl)carbamate , provide insight into the expected behavior of such molecules in the gas phase. uni.lu
Predicted Mass-to-Charge Ratios (m/z) for Adducts of a Related Compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 229.15468 |
| [M+Na]⁺ | 251.13662 |
Data for tert-butyl N-(2-oxoazepan-3-yl)carbamate. uni.lu
In a typical mass spectrum of This compound , one would expect to observe the molecular ion peak ([M]⁺) or, more commonly, peaks corresponding to protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the azetidinone ring, providing further structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups.
The most prominent peaks would be associated with the carbonyl stretching vibrations of the β-lactam (azetidinone) and the carbamate moieties. The N-H stretching vibration of the carbamate would also be a key diagnostic feature.
Characteristic Infrared Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3400 - 3200 | Amide/Carbamate N-H stretching |
| C-H Stretch | 3000 - 2850 | Aliphatic C-H stretching |
| C=O Stretch (β-lactam) | 1760 - 1730 | Carbonyl stretching of the strained four-membered ring |
| C=O Stretch (Carbamate) | 1725 - 1705 | Carbonyl stretching of the carbamate |
| N-H Bend | 1640 - 1550 | Amide II band |
These characteristic absorption bands allow for the quick confirmation of the presence of the essential functional groups within the molecule's structure.
X-ray Crystallography for Precise Absolute Stereochemistry Determination
X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry of chiral centers. While a crystal structure for This compound is not documented in the searched literature, crystallographic data for the structurally related β-lactone, tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate , offers a valuable reference for the type of detailed structural information that can be obtained. researchgate.net
In a study of this analog, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁. researchgate.net The asymmetric unit was found to contain two crystallographically independent molecules that form pseudosymmetric dimers via N—H···O hydrogen bonds. researchgate.net
Crystallographic Data for a Structurally Related β-Lactone
| Parameter | Value |
|---|---|
| Compound | tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.0475 (2) |
| b (Å) | 20.8957 (6) |
| c (Å) | 10.2928 (3) |
| β (°) | 94.675 (3) |
| Volume (ų) | 1296.34 (7) |
Data obtained at T = 298 K. researchgate.net
This level of detail allows for the unambiguous assignment of the absolute configuration and a thorough understanding of intermolecular interactions, such as hydrogen bonding, which dictates the packing of molecules in the crystal lattice. researchgate.net
Computational Chemistry and Theoretical Investigations
Computational chemistry provides a powerful avenue for investigating molecular properties and reaction mechanisms that may be difficult to probe experimentally. Density Functional Theory (DFT) is a particularly valuable tool in this regard.
Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms and Energetics
Density Functional Theory (DFT) calculations are widely used to model the electronic structure of molecules, predict their geometries, and elucidate the mechanisms and energetics of chemical reactions. For This compound , DFT could be employed to study its conformational landscape, vibrational frequencies, and reactivity.
In the context of reaction mechanisms, DFT is instrumental in locating transition state structures and calculating activation energies. This information is crucial for understanding the feasibility of a proposed reaction pathway. For example, DFT calculations have been successfully applied to investigate the mechanisms of 1,3-dipolar cycloaddition reactions involving related carbamate-containing compounds. mdpi.com These studies often involve the optimization of reactant, transition state, and product geometries to map out the potential energy surface of the reaction.
Theoretical investigations can also complement experimental spectroscopic data. For instance, DFT calculations can predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental spectra to aid in their assignment and interpretation. While specific DFT studies on This compound were not identified, the general applicability of these methods to similar organic molecules is well-established in the scientific literature.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of a molecule over time, providing insights into its flexibility, preferred shapes, and the energetic barriers between different conformations. For this compound, MD simulations reveal a dynamic conformational landscape primarily characterized by the interplay between the rigid β-lactam ring and the flexible tert-butyl carbamate side chain.
The four-membered azetidinone ring is inherently strained and thus relatively planar, though slight puckering is expected. The degree of this puckering can be influenced by the nature of its substituents. The bulky tert-butyl carbamate group at the C3 position can modulate the ring's geometry. The conformational flexibility of the entire molecule is largely dominated by the rotation around the single bonds of the carbamate side chain.
A key aspect of the conformational landscape is the orientation of the tert-butoxycarbonyl (Boc) group relative to the β-lactam ring. Theoretical studies on similar carbamate-containing molecules have shown that the carbamate group itself has preferred conformations. chemrxiv.org In the case of this compound, the most stable conformers are predicted to arise from the rotational freedom around the N-C(O) and C-O bonds of the carbamate moiety.
MD simulations would likely show that the bulky tert-butyl group samples a wide range of orientations, but certain conformations will be more energetically favorable due to the minimization of steric hindrance and the potential for intramolecular interactions, such as hydrogen bonding between the carbamate N-H and the β-lactam carbonyl oxygen. The relative populations of these conformers can be estimated from the simulation trajectories, providing a statistical map of the molecule's conformational preferences.
Table 1: Predicted Key Conformational Parameters for this compound from Theoretical Models
| Parameter | Predicted Value/Range | Description |
| β-Lactam Ring Puckering Angle | 0° - 15° | Describes the deviation of the four-membered ring from planarity. A small degree of puckering is expected. |
| Dihedral Angle (H-N-C3-H) | ~120° (trans) | The preferred orientation of the substituent at C3 relative to the ring. A trans configuration is often more stable in 3-amino-2-azetidinones. nih.govresearchgate.net |
| Dihedral Angle (C3-N-C=O) of Carbamate | 180° (anti-periplanar) | The rotation around the N-C bond of the carbamate side chain, with the anti-periplanar conformation generally being the most stable. |
| Dihedral Angle (N-C-O-C) of Carbamate | 180° (anti-periplanar) | The rotation around the C-O bond of the carbamate, which also favors a planar arrangement to maximize resonance stabilization. |
Exploration of Stereoelectronic Effects and Reactivity Predictions
The reactivity of β-lactams is intrinsically linked to their unique stereoelectronic properties, which are dominated by the strain of the four-membered ring. This ring strain has a profound effect on the geometry and electronic structure of the amide bond within the lactam.
In a typical acyclic amide, the nitrogen atom is sp²-hybridized and planar, allowing for efficient delocalization of its lone pair of electrons into the carbonyl π-system. This resonance stabilization makes the amide bond relatively unreactive. However, in a β-lactam ring, the geometric constraints prevent the nitrogen atom from achieving perfect planarity. This geometric constraint leads to a more pyramidal nitrogen, reducing the overlap between the nitrogen lone pair and the carbonyl π* orbital.
This disruption of amide resonance has two significant consequences for the reactivity of this compound:
Increased Carbonyl Electrophilicity: With reduced electron donation from the nitrogen, the carbonyl carbon becomes more electron-deficient and, therefore, more electrophilic. This heightened electrophilicity makes the β-lactam susceptible to nucleophilic attack, which is the basis for the biological activity of many β-lactam antibiotics. nih.govnih.gov
Increased Ring Strain Release upon Reaction: The inherent strain energy of the four-membered ring provides a thermodynamic driving force for ring-opening reactions. Nucleophilic acyl substitution at the carbonyl carbon leads to the cleavage of the amide bond and the release of this strain.
Computational models can be used to predict the reactivity of this compound by calculating various electronic parameters. For instance, mapping the electrostatic potential onto the electron density surface would visually demonstrate the electrophilic nature of the carbonyl carbon. Furthermore, analysis of the frontier molecular orbitals, specifically the Lowest Unoccupied Molecular Orbital (LUMO), would show a significant coefficient on the carbonyl carbon, indicating it as the primary site for nucleophilic attack.
Table 2: Predicted Stereoelectronic Parameters and Their Influence on the Reactivity of this compound
| Parameter | Predicted Characteristic | Impact on Reactivity |
| N-atom Pyramidalization | Moderate | Decreases amide resonance, increasing carbonyl electrophilicity. |
| C=O Bond Length | Slightly elongated compared to acyclic amides | Indicates a weaker carbonyl double bond character, facilitating nucleophilic addition. |
| N-C(O) Bond Length | Shorter than a typical single bond but longer than in a planar amide | Reflects the partial double bond character and the effect of ring strain. |
| LUMO Localization | Predominantly on the carbonyl carbon | Identifies the carbonyl carbon as the primary site for nucleophilic attack. |
| Electrostatic Potential at Carbonyl Carbon | Highly positive | Indicates a strong electrophilic character. |
Applications As a Synthetic Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Biologically Relevant Azetidinone Derivatives
The 2-azetidinone (or β-lactam) core is a privileged scaffold in medicinal chemistry, most famously recognized as the key structural component of penicillin and cephalosporin (B10832234) antibiotics. nih.gov The title compound serves as an excellent starting material for creating a wide array of biologically active azetidinone derivatives.
Role in the Development of Beta-Lactam Analogues
The tert-butyl N-(2-oxoazetidin-3-yl)carbamate molecule provides the foundational four-membered β-lactam ring. The tert-butoxycarbonyl (Boc) protecting group on the C3-amine can be readily removed under acidic conditions, exposing a primary amine. This amine serves as a crucial handle for introducing a wide variety of substituents through acylation, alkylation, or other coupling reactions. Simultaneously, the nitrogen atom of the lactam ring (N1) can also be functionalized. This dual functionality allows for the systematic modification of the azetidinone scaffold, enabling the synthesis of novel β-lactam analogues. These new analogues are often developed to overcome challenges such as antibiotic resistance or to explore other therapeutic applications beyond antibacterial activity, including enzyme inhibition. nih.gov
Intermediate in the Synthesis of N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
A significant application of this compound is as a key intermediate in the synthesis of inhibitors for N-acylethanolamine acid amidase (NAAA). nih.govnih.gov NAAA is a cysteine hydrolase responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA), which has anti-inflammatory and pain-relieving properties. nih.gov Inhibiting NAAA is therefore a promising therapeutic strategy for treating pain and inflammation. nih.gov
Researchers have developed a novel class of potent and stable NAAA inhibitors based on the 3-aminoazetidin-2-one (B3054971) scaffold. nih.gov The synthesis of these inhibitors involves the deprotection of a C3-aminocarbamate on the azetidinone ring, followed by acylation of the resulting free amine. For instance, a series of N-(2-oxoazetidin-3-yl)amides were synthesized and evaluated, leading to the discovery of highly potent inhibitors. nih.govnih.gov
One of the most promising compounds from this class is N-[(S)-2-oxoazetidin-3-yl]nonanamide , which demonstrated significant inhibitory potency and favorable pharmacokinetic properties. nih.gov
Table 1: Profile of N-[(S)-2-oxoazetidin-3-yl]nonanamide as an NAAA Inhibitor nih.gov
| Property | Value |
|---|---|
| NAAA IC₅₀ | 0.34 μM |
| Selectivity vs. AC | ~19-fold |
| Chemical Stability (t₁/₂) | > 1440 min |
| Plasma Stability (mouse, t₁/₂) | 103 min |
| Plasma Stability (rat, t₁/₂) | > 120 min |
Data sourced from Fiasella et al., ChemMedChem (2014). nih.gov
The synthesis of this class of molecules underscores the importance of this compound as it provides the essential (S)-3-amino-2-oxoazetidine core structure required for potent NAAA inhibition. nih.gov
Building Block for Diverse Heterocyclic Systems
The inherent reactivity of the strained azetidinone ring, combined with the functional handle at the C3 position, makes this compound a valuable building block for more complex heterocyclic systems. The Boc-protected amine can be deprotected and used as a nucleophile or as a point for annulation reactions, where additional rings are fused onto the azetidinone core. This strategy allows for the creation of novel polycyclic scaffolds, which are of great interest in drug discovery for exploring new chemical space. enamine.netnbinno.com
Scaffold for the Construction of Chemical Libraries
In modern drug discovery, diversity-oriented synthesis (DOS) is a powerful strategy used to generate large collections, or libraries, of structurally diverse small molecules for high-throughput screening. The azetidine (B1206935) scaffold, obtainable from precursors like this compound, is well-suited for this purpose. Its rigid, three-dimensional structure provides a well-defined orientation for appended substituents, which is advantageous for molecular recognition by biological targets.
The functional handles on the azetidinone ring allow for the attachment of a wide variety of chemical building blocks in a combinatorial fashion, rapidly generating thousands of unique compounds. These libraries can then be screened against various biological targets to identify new lead compounds for drug development programs.
Utility in Total Synthesis of Natural Products and Designed Molecules
While specific examples of total syntheses of natural products originating directly from this compound are not prominently documented, its utility as a chiral building block is clear. The compound provides a stereochemically defined, four-membered ring that can be incorporated into larger, more complex molecular architectures. The synthesis of β-substituted α-amino acids is one area where related β-lactone intermediates have proven useful. researchgate.net The principles of stereocontrolled synthesis that make it valuable for creating complex medicinal chemistry compounds are directly applicable to the challenges encountered in the total synthesis of natural products and other intricately designed molecules.
Significance in Medicinal Chemistry Research as a Synthetic Intermediate
The overarching importance of this compound lies in its role as a versatile synthetic intermediate in medicinal chemistry. nbinno.comprotheragen.ai The azetidinone core is a key feature in numerous therapeutic agents. Beyond the NAAA inhibitors already discussed, related azetidine and azetidinone intermediates are used in the development of drugs for a range of diseases.
For instance, related intermediates like tert-butyl 3-oxoazetidine-1-carboxylate are pivotal in synthesizing complex molecules such as Janus kinase (JAK) inhibitors for autoimmune diseases. nbinno.com Furthermore, azetidine-based intermediates are used in the preparation of K-RAS G12C inhibitors for cancer therapy and estrogen receptor degraders. protheragen.ai The development of compounds targeting tuberculosis has also utilized spirocyclic azetidines. medchemexpress.com This broad utility highlights the strategic importance of Boc-protected amino-azetidinone synthons in providing a reliable and versatile platform for accessing novel therapeutics. nbinno.com
Future Directions and Emerging Research Avenues for Tert Butyl N 2 Oxoazetidin 3 Yl Carbamate
Development of Novel and Sustainable Synthetic Methodologies
The conventional synthesis of 2-azetidinones, often relying on methods like the Staudinger ketene-imine cycloaddition, can involve long reaction times, harsh conditions, and the use of hazardous reagents and solvents. tandfonline.commdpi.com The future of synthesizing tert-butyl N-(2-oxoazetidin-3-yl)carbamate and its derivatives is geared towards "green" and sustainable practices that offer higher efficiency, reduced waste, and improved safety profiles.
Emerging research focuses on methodologies such as microwave-assisted synthesis and ultrasonication. rdd.edu.iqderpharmachemica.comresearchgate.net Microwave irradiation, for instance, has been shown to dramatically reduce reaction times from many hours to mere minutes, while often increasing product yields. mdpi.comderpharmachemica.com Similarly, sonication provides an alternative energy source that can accelerate reactions and improve yields in the synthesis of 2-azetidinone analogs. tandfonline.com The development of solvent-free reaction conditions or the use of environmentally benign solvents is another critical avenue. derpharmachemica.comrdd.edu.iq These novel approaches not only align with the principles of green chemistry but also offer economic advantages by reducing energy consumption and the need for costly reagents and purification processes.
| Methodology | Typical Reaction Time | Typical Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional (Reflux) | 12–24 hours | 50–70% | Well-established procedures | tandfonline.commdpi.com |
| Microwave-Assisted | 3–45 minutes | 81–96% | Rapid, high yields, reduced side products | mdpi.comderpharmachemica.com |
| Sonication | 20–30 minutes | 81–93% | Fast, high yields, energy efficient | tandfonline.com |
| Stirring (with molecular sieves) | 110–130 minutes | Good | Improved green route over conventional reflux | tandfonline.com |
Exploration of Unprecedented Reactivity Profiles
The reactivity of the azetidinone ring is dominated by the strain of the four-membered lactam. While its susceptibility to nucleophilic attack and ring-opening is well-documented, future research aims to uncover and exploit more nuanced and unprecedented reactivity. For this compound, the interplay between the β-lactam and the N-Boc protecting group offers avenues for novel chemical transformations.
Research is moving towards using the azetidinone scaffold in complex, tandem, or pericyclic reactions to rapidly assemble polycyclic systems. mdpi.com The unique electronic and steric properties of this specific carbamate (B1207046) may influence its participation in reactions like Diels-Alder cycloadditions, either as the dienophile component or as a precursor to a diene. mdpi.comnih.gov Furthermore, selective functionalization at the C4 position or on the nitrogen atom of the lactam, while preserving the core structure, is an area of active investigation. Understanding how to modulate the reactivity of the lactam carbonyl and the N-H bond will be key to unlocking new synthetic pathways and creating novel molecular architectures.
Integration into Advanced Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of pharmaceutical intermediates. evitachem.com The integration of the synthesis of this compound into flow chemistry platforms is a promising future direction. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, better selectivity, and improved safety, especially for highly exothermic or potentially hazardous reactions. evitachem.com
Automated synthesis platforms, coupled with flow reactors, can enable the rapid generation of libraries of azetidinone derivatives. By systematically varying substituents on the azetidinone core, researchers can efficiently perform structure-activity relationship (SAR) studies. This high-throughput approach is invaluable in drug discovery for accelerating the identification of lead compounds. The synthesis of this compound is a prime candidate for such platforms, allowing for its efficient production and subsequent derivatization in an automated fashion.
Innovations in Catalyst Design for Highly Stereoselective Transformations
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, controlling the stereoselectivity during the synthesis of azetidinone derivatives is of paramount importance. Future research is heavily invested in the design of innovative catalysts that can achieve high levels of stereocontrol in reactions forming the β-lactam ring.
This includes the development of novel chiral organocatalysts and transition-metal complexes for asymmetric Staudinger-type cycloadditions. mdpi.comresearchgate.net These catalysts are designed to create specific chiral environments that favor the formation of one enantiomer or diastereomer over others. For instance, the use of enantiopure acyl chlorides or imines in conjunction with a catalyst can lead to optically active β-lactams. researchgate.net Another burgeoning area is biocatalysis, employing enzymes like ketoreductases (KREDs) that can exhibit near-perfect stereoselectivity under mild, aqueous conditions, as has been demonstrated in the synthesis of related strained-ring systems. nih.gov The application of such enzymatic transformations to key intermediates in the synthesis of this compound could provide highly efficient and sustainable routes to enantiomerically pure products.
| Catalyst Type | Example Reaction | Key Advantage | Reference |
|---|---|---|---|
| Chiral Auxiliary | Staudinger cycloaddition | High stereoselectivity through covalent attachment of a chiral group | researchgate.net |
| Isothiourea Organocatalyst | Mannich/lactamization reaction | Asymmetric synthesis of spirooxindole β-lactams | mdpi.com |
| Heterogeneous Catalyst (e.g., Mg-Al hydroxide) | Microwave-induced cycloaddition | Potential for easier catalyst separation and recycling | mdpi.com |
| Biocatalyst (e.g., Ketoreductase) | Ketone reduction | High diastereoselectivity (~98:2 dr) under mild conditions | nih.gov |
Computational Design and Discovery of New Azetidinone-Based Scaffolds
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. Starting with a known scaffold like this compound, computational methods can be used to design and evaluate vast libraries of virtual compounds before committing resources to their synthesis. nih.govresearchgate.net This in silico approach significantly accelerates the discovery of new bioactive molecules.
Future research will leverage scaffold-based drug discovery (SBDD) and the concept of analog series-based (ASB) scaffolds to explore the "chemical space" around the azetidinone core. nih.govarxiv.org By computationally modifying the substituents, ring size, or introducing fusion points on the this compound framework, scientists can design novel scaffolds with tailored properties. These properties can be optimized for specific biological targets, such as enzymes or receptors, and for improved pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). nih.gov Molecular docking studies can predict the binding affinity and orientation of these new designs within a target's active site, allowing for the rational design of more potent and selective therapeutic agents. researchgate.net
Q & A
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosols, wear NIOSH-approved respirators (e.g., P95) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation .
- Waste disposal : Neutralize carbamates with dilute NaOH before disposal to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
